molecular formula C42H52N4O6 B13125761 1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione CAS No. 88600-23-1

1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione

Cat. No.: B13125761
CAS No.: 88600-23-1
M. Wt: 708.9 g/mol
InChI Key: UFMYQBFCIFKVHL-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C42H52N4O6 It is a derivative of anthracene-9,10-dione, featuring multiple amino and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and phenols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups attached to the anthracene core .

Scientific Research Applications

1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. The specific pathways and targets depend on the context of its application, such as its role in inhibiting cancer cell proliferation or its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and octyloxy phenoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields .

Properties

CAS No.

88600-23-1

Molecular Formula

C42H52N4O6

Molecular Weight

708.9 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,6-bis(3-octoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C42H52N4O6/c1-3-5-7-9-11-13-21-49-27-17-15-19-29(23-27)51-33-25-31(43)35-37(39(33)45)41(47)36-32(44)26-34(40(46)38(36)42(35)48)52-30-20-16-18-28(24-30)50-22-14-12-10-8-6-4-2/h15-20,23-26H,3-14,21-22,43-46H2,1-2H3

InChI Key

UFMYQBFCIFKVHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)OCCCCCCCC)N)N

Origin of Product

United States

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